molecular formula C13H13Cl2N3O2S B5420004 N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B5420004
M. Wt: 346.2 g/mol
InChI Key: IVJFQQMOLZNXDG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a thioacetamide derivative and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

DPA has been found to act as an antioxidant and a scavenger of reactive oxygen species. It has been shown to inhibit the production of reactive oxygen species and prevent oxidative damage to cells. DPA has also been found to modulate the activity of various enzymes and proteins involved in different biological processes.
Biochemical and Physiological Effects:
DPA has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and anticancer properties. DPA has also been found to improve cognitive function and protect against neurodegenerative diseases. It has been found to modulate the activity of various enzymes and proteins involved in different biological processes.

Advantages and Limitations for Lab Experiments

DPA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it suitable for use in large-scale experiments. DPA is also stable and has a long shelf life, making it convenient for storage. However, DPA has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain experiments. DPA can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on DPA. One area of research is the development of DPA derivatives with improved properties. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of DPA. Additionally, further research is needed to determine the potential therapeutic applications of DPA in different diseases.
Conclusion:
In conclusion, DPA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful for studying different biological processes. DPA has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DPA, including the development of DPA derivatives and investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of DPA involves the reaction of 2,3-dichloroaniline with propyl isocyanate to form N-(2,3-dichlorophenyl)propylurea. This intermediate is then reacted with thioacetic acid to obtain DPA. The synthesis of DPA has been optimized for high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

DPA has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful for studying different biological processes. DPA has been used in research related to cancer, inflammation, and neurodegenerative diseases. It has also been used to study the role of reactive oxygen species in different biological processes.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-2-4-11-17-18-13(20-11)21-7-10(19)16-9-6-3-5-8(14)12(9)15/h3,5-6H,2,4,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJFQQMOLZNXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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